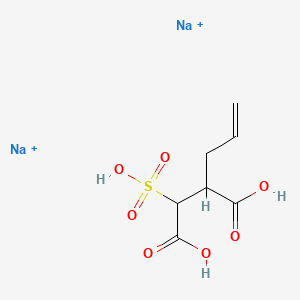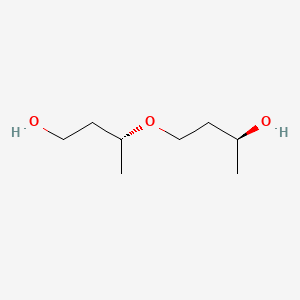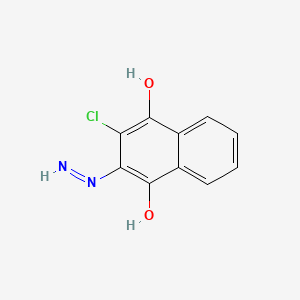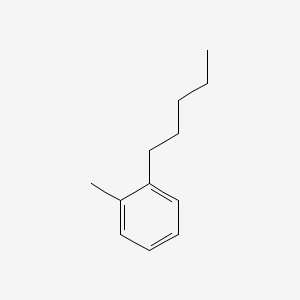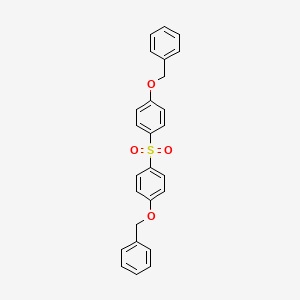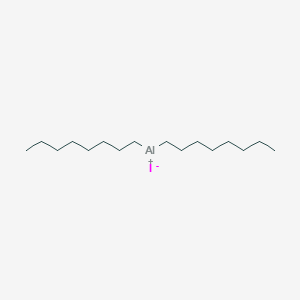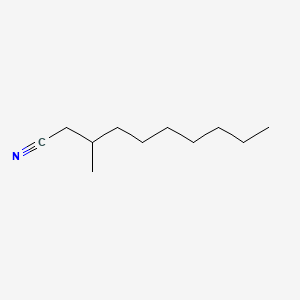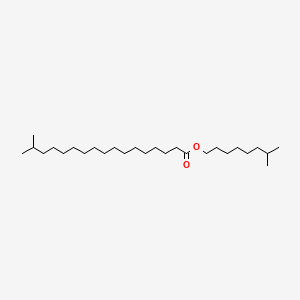
Isononyl isooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl isooctadecanoate is an ester compound with the chemical formula C27H54O2. It is known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. This compound is often used to provide a silky, smooth feel to the skin and is valued for its ability to enhance the texture and spreadability of formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isononyl isooctadecanoate is typically synthesized through the esterification reaction between isononyl alcohol and isooctadecanoic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 150-200°C under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as a sulfonated resin, at elevated temperatures and pressures. This method allows for efficient production with high yields and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isononyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide), temperatures around 100°C.
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide), temperatures around 60-80°C.
Major Products Formed
Hydrolysis: Isononyl alcohol and isooctadecanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Aplicaciones Científicas De Investigación
Isononyl isooctadecanoate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient and texture enhancer in creams, lotions, and makeup products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Industrial Lubricants: Provides lubrication properties in various industrial applications.
Polymer Additives: Used as a plasticizer to improve the flexibility and durability of polymers.
Mecanismo De Acción
The primary mechanism of action of isononyl isooctadecanoate in cosmetic and personal care products is its ability to form a hydrophobic film on the skin’s surface. This film helps to retain moisture, providing a smooth and soft feel. The compound’s long carbon chain and branched structure contribute to its excellent spreadability and compatibility with other ingredients.
Comparación Con Compuestos Similares
Similar Compounds
- Isononyl isononanoate
- Isononyl laurate
- Isononyl palmitate
Uniqueness
Isononyl isooctadecanoate is unique due to its specific combination of isononyl alcohol and isooctadecanoic acid, which imparts superior emollient properties and a silky feel compared to other esters. Its branched structure also enhances its spreadability and compatibility with a wide range of cosmetic ingredients, making it a preferred choice in high-end formulations.
Propiedades
Número CAS |
97375-24-1 |
|---|---|
Fórmula molecular |
C27H54O2 |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
7-methyloctyl 16-methylheptadecanoate |
InChI |
InChI=1S/C27H54O2/c1-25(2)21-17-13-11-9-7-5-6-8-10-12-14-19-23-27(28)29-24-20-16-15-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |
Clave InChI |
YHAWVLBERDUQFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


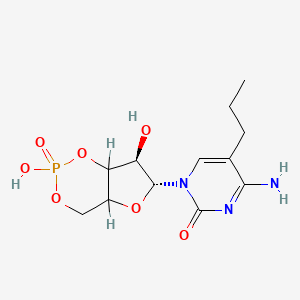

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
